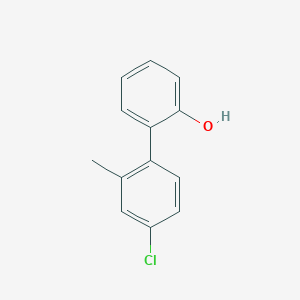

2-(4-Chloro-2-methylphenyl)phenol, 95%

カタログ番号 B6370220

分子量: 218.68 g/mol

InChIキー: XXPCVAHTWXAKGM-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US07435837B2

Procedure details

Treatment of 2-bromo-5-chlorotoluene (5.0 g, 24.33 mmol) with 2-methoxybenzeneboronic acid (4.8 g, 31.63 mmol), dichlorobis(tri-o-tolylphosphine)-palladium(II) (0.478 g, 0.608 mmol), and potassium carbonate (8.41 g, 60.83 mmol) generally according to the procedure described for Intermediate 37 provided 5.05 g (89%) of 4′-chloro-2′-methyl-1,1′-biphenyl-2-yl methyl ether. Treatment of 4′-chloro-2′-methyl-1,1′-biphenyl-2-yl methyl ether (5.05 g, 21.48 mmol) with boron tribromide (5.37 g, 1.0 M in dichloromethane) generally according to the procedure described for Intermediate 163 provided 4.58 g (97%) of 4′-chloro-2′-methyl-1,1′-biphenyl-2-ol as a yellow oil. Anal. calcd. for C13H11ClO: C, 71.4; H, 5.07. Found: C, 71.03; H, 4.84.

Name

4′-chloro-2′-methyl-1,1′-biphenyl-2-yl methyl ether

Quantity

5.05 g

Type

reactant

Reaction Step One

[Compound]

Name

Intermediate 163

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Yield

97%

Identifiers

|

REACTION_CXSMILES

|

C[O:2][C:3]1[C:4]([C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][C:10]=2[CH3:16])=[CH:5][CH:6]=[CH:7][CH:8]=1.B(Br)(Br)Br>>[Cl:15][C:12]1[CH:13]=[CH:14][C:9]([C:4]2[C:3]([OH:2])=[CH:8][CH:7]=[CH:6][CH:5]=2)=[C:10]([CH3:16])[CH:11]=1

|

Inputs

Step One

|

Name

|

4′-chloro-2′-methyl-1,1′-biphenyl-2-yl methyl ether

|

|

Quantity

|

5.05 g

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C(=CC=CC1)C1=C(C=C(C=C1)Cl)C

|

Step Two

|

Name

|

|

|

Quantity

|

5.37 g

|

|

Type

|

reactant

|

|

Smiles

|

B(Br)(Br)Br

|

Step Three

[Compound]

|

Name

|

Intermediate 163

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC(=C(C=C1)C=1C(=CC=CC1)O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 4.58 g | |

| YIELD: PERCENTYIELD | 97% | |

| YIELD: CALCULATEDPERCENTYIELD | 97.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |